2-Propoxyethyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

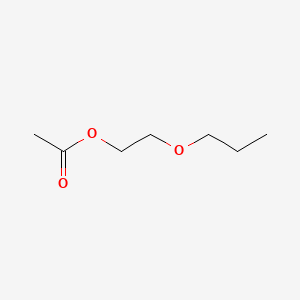

2-Propoxyethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C7H14O3

- Molecular Weight : 146.1843 g/mol

- IUPAC Name : 2-Propoxyethyl acetate

This compound is characterized by its ether and ester functional groups, which contribute to its solvent properties and reactivity in chemical processes.

Solvent Use

This compound is primarily utilized as a solvent in various formulations, including:

- Paints and Coatings : It serves as a solvent that enhances the flow and leveling of coatings while improving drying times.

- Adhesives : The compound is used in adhesive formulations due to its ability to dissolve a wide range of polymers.

- Inks : It is employed in printing inks for its good solvency properties and compatibility with other ink components.

Chemical Intermediate

The compound acts as a precursor in the synthesis of other chemicals, including:

- Surfactants : Used in the production of surfactants that find applications in detergents and cleaning products.

- Pharmaceuticals : It can be involved in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity with various functional groups.

Toxicological Profile

Research indicates that this compound has potential health effects upon exposure:

- Skin Irritation : Studies have shown that it can cause mild to moderate skin irritation upon prolonged contact. The National Institute for Occupational Safety and Health (NIOSH) has provided guidelines for safe handling to minimize skin exposure risks .

- Inhalation Risks : Inhalation studies reveal significant absorption rates, prompting recommendations for adequate ventilation when used in enclosed spaces .

Case Studies

- Safety Assessment in Industrial Use

- Comparative Absorption Studies

Analyse Chemischer Reaktionen

Hydrolysis

2-Propoxyethyl acetate undergoes hydrolysis, a reaction with water, resulting in the formation of propoxyethanol and acetic acid. The reaction is shown below:

2 Propoxyethyl Acetate+H2O→Propoxyethanol+Acetic Acid

This hydrolysis reaction is particularly relevant in biological systems and industrial processes.

Transesterification

This compound can participate in transesterification reactions, where the alkoxy group is exchanged with another alcohol under acidic or basic conditions, leading to the formation of different esters.

Reductive N-Alkylation

2-Propoxyacetaldehyde, a compound related to this compound, is used in the synthesis of N-ethyl-2,6-diethyl benzamine derivatives through reductive N-alkylation . For example, N,2,6-triethyl-N-(2-propoxyethyl)benzenamine can be prepared by reacting N-ethyl-2,6-diethyl aniline with 2-propoxyacetaldehyde in the presence of Pd/C and ammonium formate .

As a Solvent in Haloacylation

This compound can be used as a solvent in the preparation of monohaloacetyl halides from a ketene and a halogen . The monohaloacyl halide is separated from the reaction medium by distillation . The alkoxyalkyl ester can constitute a minor portion of the reaction medium, and the reaction is typically conducted within a temperature range of -50°C to 150°C at a pressure from about 50 mm Hg to about 2 atmospheres .

Metabolism

This compound can be absorbed through inhalation, skin contact, or ingestion. In the body, it is metabolized into propoxyethanol and subsequently into various metabolites. Studies indicate that this compound exhibits distinct elimination rates from the body compared to similar compounds, suggesting varying levels of toxicity and biological impact.

Eigenschaften

CAS-Nummer |

20706-25-6 |

|---|---|

Molekularformel |

C7H14O3 |

Molekulargewicht |

146.18 g/mol |

IUPAC-Name |

2-propoxyethyl acetate |

InChI |

InChI=1S/C7H14O3/c1-3-4-9-5-6-10-7(2)8/h3-6H2,1-2H3 |

InChI-Schlüssel |

QMAQLCVJIYANPZ-UHFFFAOYSA-N |

SMILES |

CCCOCCOC(=O)C |

Kanonische SMILES |

CCCOCCOC(=O)C |

Key on ui other cas no. |

120519-46-2 |

Synonyme |

2-propoxyethyl acetate ethylene glycol monopropyl ether acetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.